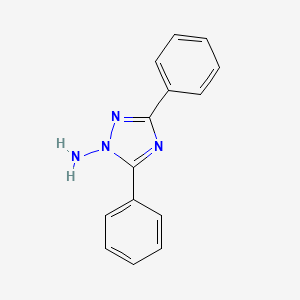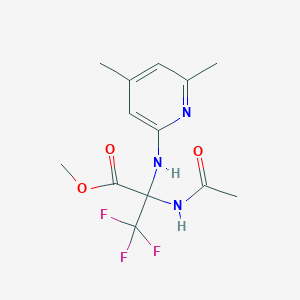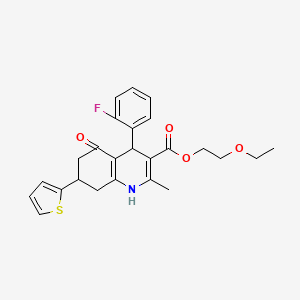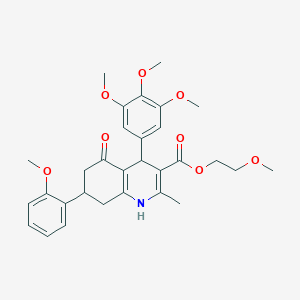![molecular formula C18H20N2O B11085431 N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline](/img/structure/B11085431.png)
N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form the corresponding imine. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is refluxed in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity as an enzyme inhibitor and its potential use in drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are studied for their effects on various biological pathways and their potential use in treating diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of (1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and altering biological pathways. The compound may also interact with receptors and ion channels, modulating their function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-Methoxyphenol: Known for its use in the synthesis of various organic compounds.
Methoxyphenol derivatives: These compounds share similar structural features and are used in different chemical and biological applications.
Uniqueness
(1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is unique due to its specific tetrahydroisoquinoline core and methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C18H20N2O/c1-18(2)12-13-6-4-5-7-16(13)17(20-18)19-14-8-10-15(21-3)11-9-14/h4-11H,12H2,1-3H3,(H,19,20) |
InChI Key |
BTDGVORSUWUPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B11085358.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11085359.png)
![2-[(3-ethoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11085364.png)


![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11085384.png)
![2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11085391.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085399.png)
![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11085406.png)
![N-(2-methylcyclohexyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11085413.png)
![2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate](/img/structure/B11085430.png)


